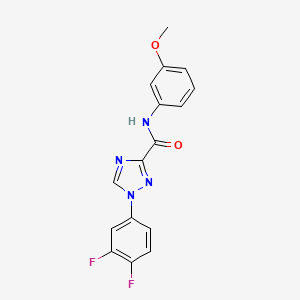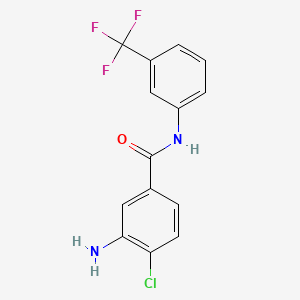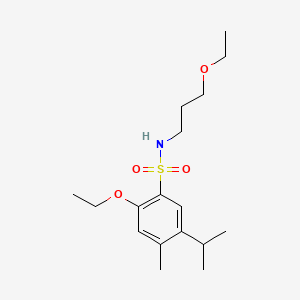
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide is a chemical compound with a complex structure It is characterized by the presence of ethoxy, isopropyl, and methyl groups attached to a benzenesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide typically involves multiple steps. The starting materials are usually commercially available chemicals, and the synthesis may involve the following steps:
Formation of the Benzenesulfonamide Core: The initial step involves the formation of the benzenesulfonamide core. This can be achieved by reacting a suitable benzene derivative with sulfonamide under specific conditions.
Introduction of Ethoxy Groups: The ethoxy groups can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Addition of Isopropyl and Methyl Groups: The isopropyl and methyl groups can be added through alkylation reactions, where the benzenesulfonamide core reacts with appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-ethoxy-N-(3-ethoxypropyl)benzamide: This compound shares a similar structure but lacks the isopropyl and methyl groups.
2-ethoxy-N-(3-ethoxypropyl)carbamothioylbenzamide: This compound has a similar core structure but contains a carbamothioyl group instead of the sulfonamide group.
Uniqueness
2-ethoxy-N-(3-ethoxypropyl)-5-isopropyl-4-methylbenzenesulfonamide is unique due to the presence of multiple functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C17H29NO4S |
|---|---|
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
2-ethoxy-N-(3-ethoxypropyl)-4-methyl-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H29NO4S/c1-6-21-10-8-9-18-23(19,20)17-12-15(13(3)4)14(5)11-16(17)22-7-2/h11-13,18H,6-10H2,1-5H3 |
Clave InChI |
IWFJXEBNQATYHC-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C(C)C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370968.png)
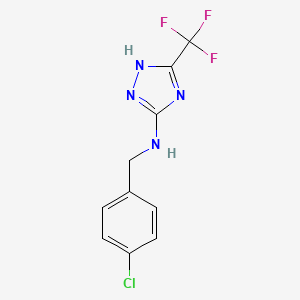
![3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13370970.png)
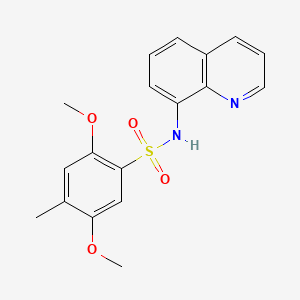
![6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B13370990.png)
![1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine](/img/structure/B13370999.png)
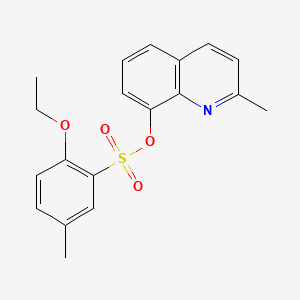
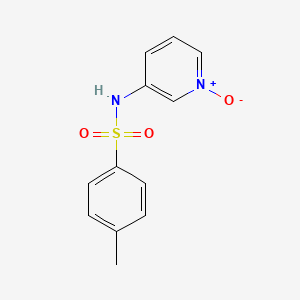
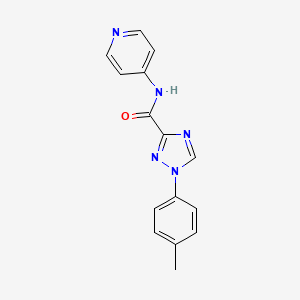
![2-(4-methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B13371017.png)
![2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B13371022.png)
![6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371026.png)
